MDL-801
Description
Overview of Sirtuin Family (SIRT1-SIRT7) and SIRT6 Specificity
The sirtuin family of proteins (SIRTs 1-7) are a conserved group of enzymes found across various organisms, from yeast to mammals. oncotarget.comjci.org These proteins are characterized by their dependence on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for their enzymatic activity. acs.orgfrontiersin.orgfrontiersin.orgresearchgate.net While initially recognized as Class III histone deacetylases, sirtuins possess a broader range of catalytic activities, including protein deacylation and mono-ADP-ribosylation, acting on both histone and nonhistone proteins. acs.orgresearchgate.netnih.govresearchgate.net
The seven mammalian sirtuins exhibit distinct subcellular localizations and substrate specificities, contributing to their diverse biological roles. jci.orgfrontiersin.orgresearchgate.netfrontiersin.org SIRT1, SIRT6, and SIRT7 are primarily found in the nucleus, SIRT2 is predominantly cytosolic, and SIRT3, SIRT4, and SIRT5 are localized in the mitochondria. jci.orgfrontiersin.orgfrontiersin.org SIRT6, a nuclear sirtuin, is a pivotal modulator of chromatin homeostasis. acs.orgresearchgate.net It functions as an NAD-dependent protein deacylase and mono-ADP-ribosyltransferase with wide substrate specificity. acs.orgresearchgate.net SIRT6 is known to deacetylate histone H3 at lysines 9 and 56 (H3K9 and H3K56) and also promotes the deacylation of long-chain fatty-acid groups. acs.orgnih.govresearchgate.netwikipedia.org Furthermore, it catalyzes the mono-ADP-ribosylation of chromatin silencing DNA repair proteins, including self-mono-ADP-ribosylation. acs.org
Rationale for SIRT6 Modulator Research in Cellular Homeostasis and Organismal Health
SIRT6 plays a central role in maintaining cellular and organismal homeostasis through its involvement in numerous vital processes. acs.orgfrontiersin.orgnih.govresearchgate.net These include regulating DNA repair mechanisms, maintaining genome stability, controlling metabolic pathways (such as glucose and lipid metabolism), modulating inflammatory responses, and influencing the aging process. acs.orgfrontiersin.orgnih.govwikipedia.orgaging-us.commdpi.comfrontiersin.org
Given its wide-ranging functions, SIRT6 has emerged as a promising target for therapeutic intervention in various diseases. acs.orgresearchgate.netmdpi.com Dysregulation of SIRT6 activity has been implicated in age-related disorders, metabolic diseases, neurodegenerative conditions, cardiovascular diseases, and cancer, where it can act context-dependently as either a tumor suppressor or promoter. acs.orgnih.govresearchgate.netmdpi.com The development of small-molecule modulators, such as activators and inhibitors, is crucial not only for their potential therapeutic applications but also for dissecting the molecular details of SIRT6 activity and further validating it as a pharmacological target. acs.orgresearchgate.net Research into SIRT6 modulators aims to harness the beneficial effects of its activation or inhibition to address these diverse pathologies. acs.orgnih.govresearchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrCl2FN2O6S2/c1-10-4-17(24)16(21)9-18(10)26-34(31,32)19-3-2-13(8-15(19)20(27)28)25-33(29,30)14-6-11(22)5-12(23)7-14/h2-9,25-26H,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYYUGUIBHEWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrCl2FN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111347 | |
| Record name | 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2275619-55-9 | |
| Record name | 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2275619-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Initial Biochemical Characterization of Mdl 801
Identification as a Selective Allosteric Activator of SIRT6 Deacetylation
MDL-801 functions as a selective allosteric activator of SIRT6 deacetylation activity. nih.gov Biochemical assays have demonstrated that this compound significantly increases the deacetylation activity of SIRT6. The mechanism of activation involves this compound binding to an allosteric site located behind the orthosteric site of SIRT6. nih.gov This allosteric binding site is described as a hydrophobic N-terminal pocket.
Studies investigating the allosteric activation mechanism suggest that this compound binding stabilizes the interaction between the substrate and the cofactor NAD+ by preventing the flipping of the ribose moiety in NAD+. This conformational stabilization promotes the catalytically favorable state of the enzyme.
A key characteristic of this compound is its selectivity for SIRT6. When evaluated against a panel of 18 diverse histone deacetylase (HDAC) family members, including other sirtuins (SIRT1, SIRT3, SIRT4) and classical HDACs (HDAC1-11), this compound showed potent activation of SIRT6 with little to no activity towards most other enzymes at tested concentrations. While weak activity was observed for SIRT2, SIRT5, and SIRT7, significantly higher concentrations of this compound were required to induce any effect on these sirtuins compared to its activation of SIRT6. Furthermore, the activation of SIRT6 deacetylation by this compound was not inhibited by increased concentrations of fatty acid or the previously reported SIRT6 activator UBCS039, indicating that this compound binds to a distinct allosteric site.
Comparative Analysis with Predecessor (MDL-800) and Analogous Compounds (MDL-811)
This compound is structurally related to MDL-800, being described as a carboxylic acid derivative. Both MDL-800 and this compound have been shown to activate SIRT6 deacetylation activity and enhance its catalytic efficiency. Comparative biochemical analyses have revealed differences in their potency. This compound exhibits a lower half-maximal effective concentration (EC50) for activating SIRT6 deacetylation compared to MDL-800. EC50 values for this compound have been reported as 5.7 ± 0.3 µM or 5.7 ± 0.8 µM, while those for MDL-800 are 10.3 ± 0.3 µM or 12.3 ± 0.7 µM. Despite this difference in EC50, both compounds are capable of dramatically enhancing SIRT6 deacetylation activity by more than 22-fold at a concentration of 100 μM. nih.gov
Structure-activity relationship studies based on MDL-800 and this compound led to the development of analogous compounds, including MDL-811. MDL-811 is characterized as a potent, selective, and allosteric SIRT6 activator. Biochemical data indicates that MDL-811 activates SIRT6 deacetylase activity approximately two times more effectively than MDL-800. MDL-811 has an reported EC50 of 5.7 µM for activating SIRT6 deacetylation. Similar to this compound and MDL-800, MDL-811 maintains selectivity for SIRT6 over other HDAC family members. Furthermore, MDL-811 has shown significantly enhanced bioavailability compared to MDL-800. The improved activity and bioavailability of MDL-811 are potentially related to its binding mode within the SIRT6 allosteric pocket, involving specific hydrogen bonds and hydrophobic interactions.
The following table summarizes the comparative biochemical data for this compound, MDL-800, and MDL-811 regarding SIRT6 deacetylation activation:
| Compound | SIRT6 Deacetylation Activation EC50 (µM) | Maximum Fold Activation (at 100 µM) | Selectivity |
| This compound | 5.7 ± 0.3 or 5.7 ± 0.8 | >22 nih.gov | High for SIRT6 over most other HDACs and sirtuins |
| MDL-800 | 10.3 ± 0.3 or 12.3 ± 0.7 | >22 nih.gov | High for SIRT6 over most other HDACs and sirtuins |
| MDL-811 | 5.7 | Not specified in sources compared to MDL-800/MDL-801 fold | High for SIRT6 over other HDACs and sirtuins |
Molecular and Biochemical Mechanisms of Action of Mdl 801 on Sirt6
Allosteric Modulation of SIRT6 Enzymatic Activity
MDL-801 activates SIRT6 by binding to an allosteric site, distinct from the enzyme's active site where the substrate and NAD⁺ bind. researchgate.netmdpi.com This allosteric binding event induces conformational changes in SIRT6 that lead to increased catalytic efficiency for deacetylation. nih.govresearchgate.net
Specificity of Activation for SIRT6 Over Other Sirtuins (SIRT1/2/3/4/5/7) and Class I/II Histone Deacetylases (HDAC1-11)
This compound demonstrates high selectivity for SIRT6 deacetylase activity. Studies have shown that this compound potently activates SIRT6 but exhibits no significant activity towards SIRT1, SIRT3, SIRT4, and HDAC1-11 at concentrations up to 50 or 100 µM. researchgate.net While minimal impacts on SIRT2, SIRT5, and SIRT7 have been noted, these require significantly higher concentrations (at least 17 times greater) to induce activation compared to SIRT6. mdpi.comnih.gov This high specificity underscores this compound's utility as a tool for selectively studying SIRT6 function. researchgate.net
Kinetic Characterization of Deacetylase Activation
Kinetic studies have elucidated how this compound enhances SIRT6 deacetylase activity. This compound significantly increases the catalytic efficiency (k_cat/K_m) of SIRT6 for acetylated substrates. researchgate.netnih.gov
This compound has been shown to dramatically increase the turnover number (k_cat) and moderately decrease the Michaelis constant (K_m) for acetylated substrates. researchgate.net For instance, in one study using an acetylated peptide substrate, this compound (at 25 µM) increased k_cat by 41-fold and decreased K_m by 7.8-fold, resulting in a substantial enhancement of catalytic efficiency. researchgate.net this compound primarily drives this activation through an improved k_cat, suggesting it enhances a rate-limiting step in the catalytic cycle. nih.gov
Table 1: Kinetic Parameters of SIRT6 Deacetylation with and without this compound
| Condition | K_m (acetylated substrate) | k_cat (acetylated substrate) | k_cat/K_m (acetylated substrate) |
| SIRT6 alone | Baseline | Baseline | Baseline |
| SIRT6 + 25 µM this compound | Decreased by 7.8-fold | Increased by 41-fold | Significantly increased |
This compound's allosteric binding also influences the interaction of SIRT6 with its cofactor, NAD⁺. This compound has been shown to moderately decrease the K_m for NAD⁺. researchgate.net Molecular dynamics simulations suggest that synthetic SIRT6 activators like this compound can stabilize substrate-NAD⁺-His131 interactions by blocking the flipping of ribose in NAD⁺, similar to the effect observed with fatty acids. nih.gov This stabilization contributes to the enhanced catalytic activity. nih.gov
Table 2: Effect of this compound on NAD⁺ Binding Kinetics
| Condition | K_m (NAD⁺) |
| SIRT6 alone | Baseline |
| SIRT6 + 25 µM this compound | Decreased by 7.8-fold researchgate.net |
Enhancement of Catalytic Efficiency (k_cat/K_m) for Acetylated Substrates
Non-Modulation of Other SIRT6 Enzymatic Activities (e.g., Demyristoylase, ADP-Ribosyltransferase)
While SIRT6 possesses other enzymatic activities, such as demyristoylase and ADP-ribosyltransferase activities, this compound specifically activates the deacetylase function. researchgate.netnih.govuniprot.org Studies using myristoylated peptide substrates have shown that this compound has no observable effect on SIRT6 fatty-acid deacylation (demyristoylation). researchgate.netmdpi.com Furthermore, this compound at concentrations up to 50 µM does not stimulate the ADP-ribosyltransferase activity of SIRT6. researchgate.netnih.gov This specificity highlights this compound as a tool to probe the distinct biological roles of SIRT6's deacetylase activity. researchgate.net
Structural Basis of this compound-SIRT6 Interaction
Crystallographic studies and molecular modeling have provided insights into how this compound interacts with SIRT6. A co-crystal structure of SIRT6 bound to ADP-ribose, a myristoylated peptide, and this compound revealed that this compound occupies a surface site on SIRT6 that is distinct from the myristoyl substrate-binding area. researchgate.netresearchgate.netmdpi.com This allosteric binding site is located at the surface exit of the long hydrophobic SIRT6-channel pocket. researchgate.netresearchgate.net
The allosteric site is formed by specific residues, including N-terminal residues 1-7, Val70, Glu74, Phe82, Phe86, Val153, and Met157. researchgate.netmdpi.comnih.gov this compound interacts with this site through various contacts, including hydrogen bonds between its sulfonamide groups and the amide groups on the side chain of Asn4 and the backbone of Phe86. researchgate.net Pi-stacking interactions, including a T-shaped pi-stacking interaction and extensive hydrophobic effects with the side chain of Phe86, are also observed. researchgate.net Mutation of residues like Phe86 has been shown to decrease the potency of this compound activation, confirming the importance of these interactions. nih.govuniprot.org The binding of this compound to this allosteric site induces moderate conformational changes in the backbone of the N-terminal residues, leading to an enlarged width of the site. researchgate.net Molecular dynamics simulations further suggest that the conformational rotation of a specific substituent on this compound's right phenyl ring contributes to uncovering hydrophobic interactions and enhancing deacetylation activity. nih.govresearchgate.netnih.gov
Table 3: Key Residues Involved in this compound Binding to SIRT6
| Residue(s) | Interaction Type(s) | Source |
| N-terminal residues 1-7 | Part of the allosteric binding site | researchgate.netmdpi.comnih.gov |
| Val70, Glu74, Val153, Met157 | Part of the allosteric binding site | researchgate.netmdpi.comnih.gov |
| Phe82, Phe86 | Pi-stacking and hydrophobic interactions | nih.govresearchgate.net |
| Asn4, Phe86 | Hydrogen bonds with sulfonamide groups of this compound | researchgate.net |
| Met136 | Involved in hydrophobic interactions upon R-ring rotation | nih.govresearchgate.netnih.gov |
Identification of the Allosteric Binding Pocket
Structural studies, including X-ray crystallography and molecular dynamics simulations, have been instrumental in identifying the allosteric binding site of this compound on SIRT6. rsc.orgresearchgate.netresearchgate.netresearchgate.net This site is distinct from the canonical substrate-binding area and the NAD+ binding pocket. researchgate.netresearchgate.net
Initial modeling and crystallographic data indicated that this compound binds to a hydrophobic N-terminal pocket. mdpi.comresearchgate.net This pocket is situated at the surface exit of a long hydrophobic channel within SIRT6, which is typically involved in binding long-chain acyl substrates. researchgate.netinnovations-report.com The allosteric site is formed by residues primarily from the N-terminus (residues 1-7) and other regions of the protein, including Val70, Glu74, Phe82, Phe86, Val153, and Met157. mdpi.comresearchgate.netresearchgate.net this compound's binding to this site covers a significant surface area of SIRT6, approximately 1,184 Ų. researchgate.net
While some initial studies suggested this compound binds between the Zn-binding domain and the α3-α4 loop, more recent research, including a study published in Nature Chemical Biology, has clarified that this compound, similar to other activators like UBCS039, anchors within the elongated cavity known as the acyl channel. innovations-report.comuef.fi This channel is a unique structural feature of SIRT6, accessible from the outside and involved in interacting with substrate proteins. innovations-report.com The binding of this compound within this channel, particularly in the distal region near the solvent-exposed exterior, is crucial for its activating effect. nih.govwisc.edu
Analysis of Conformational Changes Induced in SIRT6 by this compound Binding
The mechanism by which this compound activates SIRT6 through allosteric binding involves inducing conformational changes in the enzyme. Although some studies initially noted a lack of major conformational changes upon activator binding, further investigations using techniques like molecular dynamics simulations have provided more detailed insights. researchgate.netnih.gov
MD simulations have revealed that this compound binding induces conformational changes in SIRT6, contributing to the stabilization of its active form. rsc.org Specifically, this compound binding can stabilize the catalytic site, which is consistent with the observed enhancement of SIRT6 deacetylation activity. nih.gov The binding of synthetic activators like this compound is thought to block the flipping of the ribose moiety in NAD+, thereby stabilizing critical interactions between the substrate, NAD+, and His131, in a manner analogous to how fatty acids activate SIRT6. nih.gov
While the SIRT6 allosteric site shows only moderate changes in the backbone of the N-terminal residues upon this compound binding, leading to an enlarged width of the allosteric site, the key conformational changes appear to be more subtle but critical for catalytic enhancement. researchgate.net Thermal unfolding assays have shown that this compound increases the thermal stability of SIRT6, with an increase in melting temperature (Tm) of approximately 1.0-1.8 °C, indicating a stabilizing effect upon binding. researchgate.netthno.org
Elucidation of Key Intermolecular Interactions and Residues
The interaction between this compound and the SIRT6 allosteric site is mediated by specific intermolecular contacts and involves several key residues. nih.govmdpi.comaginganddisease.orginnovations-report.comresearchgate.netresearchgate.net Crystallographic studies and mutational analyses have helped to identify these crucial interactions.
This compound interacts with residues in the hydrophobic N-terminal pocket and the acyl channel. mdpi.comresearchgate.netinnovations-report.com Key residues involved in the binding interface include N-terminal residues 1-7, Val70, Glu74, Phe82, Thr84, Thr85, Phe86, Val153, and Met157. mdpi.comresearchgate.netresearchgate.netthno.org
Specific interactions highlighted in structural analyses include π-stacking interactions with Phe82 and Phe86. nih.govwisc.edu Mutation of Phe86 to alanine (B10760859) (F86A), which retains some hydrophobic properties but eliminates π-stacking, resulted in a significant decrease in the potency of this compound activation, underscoring the importance of this interaction. researchgate.net
Furthermore, a sub-pocket surrounded by Phe82, Thr84, Thr85, and Phe86 around the C3 position of this compound's central phenyl ring has been identified as a potential area for chemical modifications to improve activator characteristics. thno.org Molecular dynamics simulations have also indicated that the engagement of the 5-Br atom of the R-ring with Met136 at the bottom of the allosteric site, facilitated by the rotation of the R-ring, contributes to the enhanced deacetylation potency of this compound. researchgate.netnih.gov Mutation of Met136 has been shown to affect the enzyme's response to this compound. nih.govresearchgate.net
Role of Specific this compound Structural Features in Allosteric Efficacy
Specific structural features of the this compound molecule play a critical role in its ability to allosterically activate SIRT6. Research has focused on features such as the conformation of the R-ring and the presence of the 5-Br atom. aginganddisease.orgresearchgate.netnih.govnih.gov
Molecular dynamics simulations and studies with this compound derivatives have demonstrated that the conformational rotation of the 2-methyl-4-fluoro-5-bromo substituent on the right phenyl ring (R-ring) of this compound is an important factor contributing to SIRT6 activation. researchgate.netnih.govnih.gov This rotation can uncover previously unseen hydrophobic interactions that enhance the activating deacetylation activity of SIRT6. researchgate.netnih.gov
The 5-Br atom on the R-ring has been proposed to act as an "allosteric driver" that controls the ligand's allosteric efficacy. nih.govresearchgate.netnih.gov Studies comparing this compound with a derivative lacking the 5-Br atom (this compound-D1) showed that removal of the bromine significantly compromised the activating deacetylation activity of SIRT6, despite having only a minor effect on binding affinity. nih.govresearchgate.net This suggests that the 5-Br atom's engagement with residues like Met136, facilitated by R-ring rotation, is crucial for achieving maximal activating potency. researchgate.netnih.gov Restraining the rotation of the R-ring in another derivative (this compound-D2) also led to a decrease in activating potency, further supporting the importance of this conformational flexibility. nih.gov
Discrepancies and Refinements in Proposed Binding Modes from Crystallographic Studies
While crystallographic studies have been essential for visualizing the binding of this compound to SIRT6, there have been some discrepancies and subsequent refinements in the proposed binding modes. rsc.orgmdpi.comthno.org
An initial co-crystal structure of SIRT6 with this compound (PDB ID: 5Y2F) revealed that this compound occupied a surface site distinct from the myristoyl substrate-binding area. researchgate.netresearchgate.netthno.org This structure indicated the allosteric binding site was formed by N-terminal residues and others like Val70, Glu74, Phe82, Phe86, Val153, and Met157. researchgate.netresearchgate.net
However, a later study challenged this interpretation, proposing that this compound binds inside the acyl binding channel, similar to other activators like UBCS039. innovations-report.comuef.fi This study suggested that the previously published structure might have resulted from a misinterpretation of experimental data. innovations-report.com In response, the original researchers reportedly repeated their crystallization experiments and obtained results consistent with their initial publication, maintaining that this compound binds to a surface site near the exit of the hydrophobic channel.
Cellular and in Vitro Research Applications of Mdl 801
Effects on Histone Acetylation Dynamics in Cellular Models
SIRT6 is known to function as a histone deacetylase, primarily targeting histone H3 at specific lysine (B10760008) residues, including H3K9, H3K18, and H3K56. aobious.comembopress.org Activation of SIRT6 leads to the removal of acetyl groups from these sites, influencing chromatin structure and gene transcription. MDL-801 has been shown in vitro to increase the deacetylation activity of SIRT6. embopress.orgresearchgate.net
Biochemical assays have demonstrated that this compound enhances SIRT6 deacetylation activity. In fluorescence-based deacetylation (FDL) assays, this compound increased SIRT6 deacetylation activity with an EC50 of 5.7 ± 0.3 µM. embopress.orgresearchgate.net At a concentration of 100 μM, this compound dramatically enhanced SIRT6 deacetylation activity by more than 22-fold. embopress.orgresearchgate.net
The cocrystal structure of human SIRT6 in complex with this compound has been determined, revealing that this compound binds to an allosteric site on the SIRT6 enzyme. embopress.org This structural information provides a molecular basis for the activating effect of this compound on SIRT6 deacetylation. The binding of this compound to this allosteric site is associated with conformational changes in SIRT6, which are suggested to stabilize its active form and enhance its catalytic efficiency. embopress.org
While direct cellular studies specifically detailing the impact of this compound on histone acetylation levels in live cells are limited, research with other cell-permeable SIRT6 activators, such as MDL-800 and MDL-811, has shown a decrease in the acetylation levels of SIRT6 substrates, including H3K9ac and H3K56ac, in various cancer cell lines. aobious.comembopress.orgresearchgate.net MDL-811 has also been reported to reduce H3K18ac levels in cells. researchgate.net These findings from related compounds, which also function as SIRT6 activators, provide cellular context for the type of histone modifications that can be influenced by modulating the activity of SIRT6, the target of this compound.
Here is a summary of in vitro activation data for this compound:
| Compound | Target | Assay Type | EC50 (µM) | Fold Activation (at 100 µM) |
| This compound | SIRT6 | FDL assay | 5.7 ± 0.3 embopress.orgresearchgate.net | >22 embopress.orgresearchgate.net |
Impact on Cellular Physiological Processes in Research Settings
Research utilizing SIRT6 activators, including insights gained from studying this compound's in vitro activity and binding, contributes to understanding the role of SIRT6 in regulating key cellular processes.
SIRT6 activation has been linked to the regulation of cell cycle progression in various cellular models. Studies employing cell-permeable SIRT6 activators, such as MDL-800 and MDL-811, have demonstrated their ability to induce cell cycle arrest, particularly at the G0-G1 phase, in cancer cell lines. aobious.comembopress.orgresearchgate.net This effect is consistent with the established role of SIRT6 in influencing cell cycle regulatory pathways. While this compound's direct impact on cell cycle in cellular contexts is not widely reported due to its permeability characteristics, its function as an in vitro SIRT6 activator supports research into the mechanisms by which SIRT6 modulates the cell cycle.
Activation of SIRT6 has been shown to inhibit the proliferation of various cancer cell lines. aobious.comembopress.orgresearchgate.net Cell-permeable SIRT6 activators like MDL-800 and MDL-811 have exhibited significant anti-proliferative effects in hepatocellular carcinoma, non-small cell lung cancer, and colorectal cancer cells. aobious.comembopress.orgresearchgate.net These findings suggest that activating SIRT6 can be a strategy to suppress cancer cell growth. This compound, by activating SIRT6 in vitro, serves as a research tool to understand the potential of SIRT6 activation as an anti-proliferative mechanism.
SIRT6 plays a crucial role in maintaining genome integrity and is involved in various DNA repair pathways, including Non-Homologous End Joining (NHEJ) and Base Excision Repair (BER). aobious.com SIRT6 contributes to DNA double-strand break repair and base excision repair processes. Research with the SIRT6 activator MDL-800 has shown improvement in genome integrity through the activation of both NHEJ and BER pathways. aobious.com While direct studies on this compound's impact on these pathways in cells are limited, its established activity as an in vitro SIRT6 activator makes it a relevant compound for research aimed at understanding how modulating SIRT6 activity can influence DNA repair mechanisms and genome stability.
In Vivo Preclinical Research Utilizing Mdl 801 in Animal Models
Research in Oncological Models
Direct in vivo preclinical research specifically utilizing MDL-801 in oncological animal models, such as xenograft models of hepatocellular carcinoma, non-small cell lung cancer, or colorectal cancer, was not prominently featured in the provided literature. Studies in these areas primarily reported in vivo findings for the related compounds, MDL-800 and MDL-811, which have shown efficacy in suppressing tumor growth and influencing oncogenic signaling pathways in various xenograft models nih.govguidetopharmacology.orgfishersci.comprobechem.comnih.govprobechem.comnih.gov.
While this compound is an in vitro activator of SIRT6, a protein implicated in tumor suppression in certain contexts, the available in vivo studies demonstrating tumor growth suppression in xenograft models of hepatocellular carcinoma, non-small cell lung cancer, and colorectal cancer predominantly describe the use and effects of MDL-800 and MDL-811 nih.govguidetopharmacology.orgfishersci.comprobechem.comnih.govprobechem.comnih.gov. Direct in vivo data specifically for this compound in these models was not found within the provided sources.
Investigations into the effects of SIRT6 activators on downstream oncogenic signaling pathways, such as p-MEK and p-ERK, in the context of in vivo cancer models have been reported for MDL-800. For instance, MDL-800 treatment in a hepatocellular carcinoma xenograft model led to the downregulation of p-MEK and p-ERK in tumor tissues guidetopharmacology.org. However, specific in vivo data detailing the impact of this compound on these pathways in oncological models was not available in the provided literature.
Suppression of Tumor Growth in Xenograft Models (e.g., Hepatocellular Carcinoma, Non-Small Cell Lung Cancer, Colorectal Cancer)
Research in Inflammatory and Bone Remodeling Models
Preclinical in vivo research has explored the effects of this compound in models of inflammatory and bone remodeling disorders, with notable findings reported in the context of inflammatory bone loss.
While neuroinflammation, such as that induced by lipopolysaccharide (LPS), is a relevant area of research with various animal models utilized neobioscience.comnih.govmedkoo.com, direct in vivo studies specifically investigating the attenuation of neuroinflammation by this compound were not identified in the provided search results.
This compound has been utilized in in vivo studies to investigate its effects on inflammatory bone loss. Research employing a ligature-induced periodontitis mouse model demonstrated that treatment with this compound significantly reduced bone loss. This model is characterized by inflammation and bone breakdown, mimicking aspects of human periodontal disease.
In this model, this compound treatment led to a significant reduction in alveolar bone loss compared to vehicle-treated control groups. Micro-CT analysis revealed improvements in bone morphometric parameters in the this compound-treated group three weeks after ligation. Specifically, bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), and trabecular numbers (Tb.N) were markedly increased in mice treated with this compound.
Furthermore, the study indicated that the number of osteoclasts, cells responsible for bone resorption, was significantly reduced in the ligated mice treated with this compound compared to the control ligated mice. These findings suggest that pharmacological activation of SIRT6 by this compound can prevent bone loss in this inflammatory context.
Table 1: Effects of this compound on Bone Morphometric Parameters in Ligature-Induced Periodontitis Mouse Model
| Parameter | Vehicle Group (Mean ± SEM) | This compound Group (Mean ± SEM) | Significance (vs. Vehicle) |
| Bone Volume/Tissue Volume (BV/TV) | Lower | Markedly Increased | Significant (p < 0.05 or p < 0.01) |
| Trabecular Thickness (Tb.Th) | Lower | Markedly Increased | Significant (p < 0.05 or p < 0.01) |
| Trabecular Number (Tb.N) | Lower | Markedly Increased | Significant (p < 0.05 or p < 0.01) |
| Trabecular Separation (Tb.Sp) | Higher | Lower | Not explicitly stated as significant in snippets, but implied by other parameters |
| CEJ-ABC Distance | Higher | Reduced | Significant (p < 0.05 or p < 0.01) |
The reduction in bone loss observed with this compound treatment in this model highlights a potential therapeutic application for inflammatory bone disorders.
Methodological Approaches Employed in Mdl 801 Research
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are fundamental to characterizing the activity of MDL-801 on SIRT6. The Fluor de Lys (FDL) assay is a commonly used fluorescence-based method to measure the deacetylase activity of SIRT6. Studies have employed the FDL assay to determine the half-maximal effective concentration (EC₅₀) of this compound, demonstrating its potency in activating SIRT6 deacetylation. For instance, this compound has shown EC₅₀ values in the low micromolar range, indicating significant activation of SIRT6 deacetylase activity. oup.comnih.gov The FDL assay has also been used to compare the activity of this compound with its derivatives and other SIRT6 activators. nih.govthno.org
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are also utilized to confirm and quantify the deacetylation activity of SIRT6 in the presence of this compound. These techniques provide orthogonal validation of the results obtained from fluorescence-based assays, allowing for the direct measurement of substrate and product concentrations. researchgate.netnih.gov HPLC assays have confirmed that this compound-activated SIRT6 deacetylation is not reversed by increased concentrations of fatty acids or other activators like UBCS039. researchgate.net
Kinetic analyses, often performed in conjunction with these assays, provide insights into how this compound affects the catalytic parameters of SIRT6, such as the Michaelis constant (K_m) and the turnover number (k_cat). Studies have shown that MDL-800 and this compound can decrease the K_m for both the acetylated substrate and NAD⁺ while dramatically increasing the k_cat, leading to a significant enhancement in catalytic efficiency. researchgate.net
Table 1: Effect of MDL-800 and this compound on SIRT6 Kinetic Parameters (Example Data based on Search Results)
| Compound | Substrate | K_m Fold Change (vs. Apo SIRT6) | k_cat Fold Change (vs. Apo SIRT6) | k_cat/K_m Fold Change (vs. Apo SIRT6) |
| MDL-800 | Acetylated Peptide | ~3.2-fold decrease | ~7.8-fold increase | >25.3-fold increase |
| This compound | Acetylated Peptide | ~7.8-fold decrease | ~41-fold increase | >318.7-fold increase |
| MDL-800 | NAD⁺ | Not specified | Not specified | Not specified |
| This compound | NAD⁺ | ~2-fold decrease | ~5.5-fold decrease | Not specified |
Structural Biology Techniques
X-ray crystallography is a crucial technique for determining the three-dimensional structure of SIRT6 in complex with this compound, providing atomic-level details of their interaction. Co-crystal structures of SIRT6 bound to this compound, often in the presence of substrates or cofactors like ADP-ribose (ADPR) and myristoyl peptides, have been solved. researchgate.netebi.ac.uksoka.ac.jpresearchgate.net These structures reveal that this compound occupies an allosteric site on SIRT6, distinct from the active site where the substrate and NAD⁺ bind. nih.govresearchgate.netresearchgate.net The co-crystal structure with this compound, ADPR, and a H3K9 myristoyl peptide clearly indicates this compound's binding site at the back of the substrate site. nih.govresearchgate.net
Structural analysis has shown that this compound binds to a surface site at the exit of a hydrophobic channel in SIRT6, involving residues such as N-terminal residues 1-7, Val70, Glu74, Phe82, Phe86, Val153, and Met157. researchgate.net While initial crystal structures did not show major conformational changes upon this compound binding, further research combining crystallography with other methods has provided a more complete picture. researchgate.netnih.gov Discrepancies in reported binding sites based on different crystal structures have also been noted and addressed through subsequent studies. innovations-report.comidw-online.de
Computational Chemistry Approaches
Computational chemistry plays a vital role in complementing experimental data and providing dynamic insights into this compound's interaction with SIRT6.
Molecular Dynamics Simulations to Elucidate Allosteric Mechanisms
Molecular dynamics (MD) simulations are extensively used to study the dynamic behavior of SIRT6 and how this compound binding influences its conformation and flexibility. nih.govresearchgate.netnih.govrsc.orgpatsnap.comnih.govrsc.org These simulations can reveal conformational changes that may not be apparent in static crystal structures. MD simulations of SIRT6 with this compound have indicated that the compound can induce conformational changes, stabilizing the active form of the enzyme through interactions with residues like Met136. rsc.org
MD simulations have been particularly useful in understanding the allosteric mechanism of this compound. They have shown that a conformational rotation of a specific substituent on this compound's right phenyl ring (R-ring) contributes to increased activating deacetylation activity by uncovering hydrophobic interactions. nih.govresearchgate.netnih.gov This dynamic behavior of the R-ring, not initially observed in the co-crystal structure, highlights the importance of MD simulations in understanding the full activation mechanism. nih.gov MD simulations have also demonstrated that this compound can stabilize substrate-NAD⁺-His131 interactions, similar to the effect of fatty acids, by blocking the flipping of ribose in NAD⁺. patsnap.comnih.gov
Virtual Library Screening and Molecular Docking for Modulator Identification
Virtual library screening and molecular docking are computational techniques used to identify potential SIRT6 modulators, including activators like this compound, by predicting their binding affinity and pose within the enzyme's binding pockets. thno.orgrsc.orgmdpi.comscispace.comnih.goveuropa.euresearchgate.net These methods involve screening large databases of chemical compounds against the known or predicted binding sites on SIRT6.
Molecular docking studies have been performed using the crystal structure of the SIRT6-MDL-801 complex (PDB code 5Y2F) to understand the potential binding modes of this compound and its analogs. thno.org Virtual screening campaigns, sometimes combined with pharmacophore models based on known sirtuin regulators, have led to the identification of hit compounds that are subsequently validated experimentally. mdpi.comnih.gov MDL-800 and this compound were identified as SIRT6 activators through allostery prediction, virtual library screening, and optimization of a chemical scaffold. mdpi.com
Principal Component Analysis and Free Energy Calculations
Principal Component Analysis (PCA) and free energy calculations are advanced computational methods used to analyze the results of MD simulations and quantify the energetics of allosteric communication. PCA helps to identify the dominant modes of protein motion and how they are affected by ligand binding. nih.gov Free energy calculations, often using tools like the AlloSigMA server, estimate the free energy change associated with ligand binding and its impact on distal sites, such as the NAD⁺ binding site. nih.govrsc.org
PCA of MD trajectories of SIRT6 with and without this compound has shown that this compound binding can confine the conformational space of the enzyme, suggesting stabilization of a catalytically competent conformation. nih.gov Free energy calculations have further highlighted the allosteric coupling between the this compound binding site and the NAD⁺ site, supporting the notion that this compound binding stabilizes the catalytic site and enhances activity. nih.govrsc.org
Genetic and Mutagenesis Studies
Genetic and mutagenesis studies are essential for validating the functional importance of specific residues in SIRT6 for this compound binding and activation. Site-directed mutagenesis involves introducing specific amino acid substitutions in the SIRT6 enzyme to assess their impact on activity in the presence of this compound. nih.govresearchgate.netcolab.ws
Studies on SIRT6 variants, such as the M136A mutation, have been crucial in understanding the role of specific residues in the allosteric activation mechanism. nih.govresearchgate.netnih.gov Biochemical and kinetic analyses of the M136A variant have shown a significant decrease in the EC₅₀ for this compound and a marked reduction in this compound-mediated deacetylation activity compared to wild-type SIRT6. nih.gov This indicates that Met136 is important for the effective activation of SIRT6 by this compound, supporting the role of interactions between this compound's R-ring and Met136 as suggested by MD simulations. nih.govresearchgate.netnih.gov Mutagenesis of other residues within the predicted allosteric binding site, such as F82A and F86A, has also been used to confirm the binding site of this compound and its derivatives. nih.govthno.org
Cell-Based Phenotypic and Gene Expression Assays
Research into this compound, primarily recognized as an activator of Sirtuin 6 (SIRT6), has extensively utilized cell-based phenotypic and gene expression assays to elucidate its biological effects and underlying mechanisms. These methodologies provide insights into how this compound influences cellular processes and tissue-level changes.
Cell-based assays have demonstrated that MDL-800, a related SIRT6 activator, can induce G0-G1 phase cell cycle arrest in human hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) cell lines in a concentration-dependent manner. mdpi.com MDL-811, an analog derived from studies based on MDL-800 and this compound, has shown broad antiproliferative effects across a panel of 26 colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs). thno.orgnih.gov Assays such as live-dead staining and CellTiter-Glo have been employed to quantify the impact on cell viability and proliferation. thno.orgnih.gov MDL-800 has also been reported to inhibit the proliferation of head and neck and esophagus squamous cell carcinoma (HNSCC and ESCC) cell lines in vitro. researchgate.net
Micro-computed tomography (Micro-CT) analysis has been instrumental in evaluating the phenotypic effects of this compound at the tissue level, particularly in bone. In a mouse model of ligature-induced periodontitis, treatment with this compound resulted in significant improvements in bone architecture. Micro-CT analysis revealed marked increases in bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), and trabecular numbers (Tb.N) in the this compound-treated group compared to the vehicle group. nih.govmdpi.com Furthermore, the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC), a key indicator of bone loss in periodontitis, was significantly reduced following this compound treatment. nih.govmdpi.com
Western blotting is a widely used technique in this compound research to assess protein levels and post-translational modifications, particularly the acetylation status of SIRT6 substrates. Studies have consistently shown that MDL-800 and MDL-811 decrease the acetylation levels of histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac) in various cancer cell lines, including HCC, NSCLC, and CRC, as well as in xenograft tissues. mdpi.comthno.orgnih.govresearchgate.netrcsb.org This reduction in acetylation is a direct consequence of activated SIRT6 deacetylase activity. Western blotting has also been used to analyze changes in protein levels of inflammatory cytokines and sirtuin proteins in tissue samples, such as the downregulated expression of Sirt6 observed in the maxilla tissue of mice with ligature-induced periodontitis. mdpi.com In the context of cholestatic liver disease, Western blotting analysis of liver tissue from this compound-treated mice showed a downregulation of CYP7A1 protein levels. jci.org Additionally, Western blotting confirmed that this compound treatment reversed the effects of simvastatin (B1681759) on Sirt6 and FoxO1 protein levels in mouse liver. thno.org
Gene expression profiling techniques, such as RNA sequencing and quantitative polymerase chain reaction (qPCR), have been employed to investigate the transcriptional changes induced by this compound or its analogs. RNA sequencing analysis of MDL-811-treated HCT116 CRC cells revealed significant alterations in the expression of genes associated with various cellular pathways. thno.orgnih.gov qPCR has been used to validate changes in the expression of specific genes identified through RNA sequencing or hypothesized to be regulated by SIRT6 activation. For instance, qPCR was used to measure the mRNA levels of gluconeogenesis-related genes (Pck1, G6pc, and Ppargc1a) in mouse liver, demonstrating that this compound treatment counteracted the simvastatin-induced increase in their expression. thno.org Chromatin immunoprecipitation (ChIP) assays have also been utilized to assess SIRT6-mediated histone H3 deacetylation at specific gene loci, such as CYP24A1, in MDL-811-treated cells. nih.gov
Cellular thermal shift assay (CETSA) has been used as a cell-based method to confirm the direct binding and target engagement of MDL-811 with SIRT6 within cells, showing an increase in the thermal stability of SIRT6 upon treatment. thno.orgnih.gov
The data from these diverse cell-based phenotypic and gene expression assays collectively support the role of this compound and its related compounds as activators of SIRT6, leading to specific cellular and tissue-level effects, including altered histone acetylation, modulated gene expression, inhibition of cell proliferation, and improvements in bone structure in relevant disease models.
Summary of Selected Cell-Based Assay Findings
| Assay Type | Model System | Key Finding Related to this compound/Analogs | Source |
| Micro-CT Analysis | Mouse model of periodontitis (Maxilla tissue) | Increased BV/TV, Tb.Th, Tb.N; Reduced CEJ-ABC distance. | nih.govmdpi.com |
| Western Blotting | HCC, NSCLC, CRC cell lines & xenografts | Decreased H3K9ac and H3K56ac levels. | mdpi.comthno.orgnih.govresearchgate.netrcsb.org |
| Western Blotting | Mouse liver tissue (Cholestasis model) | Downregulation of CYP7A1 protein levels. | jci.org |
| Western Blotting | Mouse liver tissue (Simvastatin treatment) | Reversed simvastatin-induced decrease in Sirt6 and increase in FoxO1. | thno.org |
| RNA Sequencing | HCT116 CRC cells | Significant changes in gene expression profiles. | thno.orgnih.gov |
| qPCR | Mouse liver tissue (Simvastatin treatment) | Reversed simvastatin-induced increase in gluconeogenesis genes mRNA. | thno.org |
| Cell Proliferation Assays | Various Cancer Cell Lines (HCC, NSCLC, CRC, etc.) | Inhibition of cell proliferation; Induction of cell cycle arrest. | mdpi.comthno.orgnih.govresearchgate.net |
| CETSA | HCT116 CRC cells | Increased thermal stability of SIRT6. | thno.orgnih.gov |
Structure Activity Relationship Sar Studies and Analogue Development for Mdl 801
Rational Design and Synthesis of MDL-801 Derivatives
The rational design and synthesis of this compound derivatives have been driven by the aim to enhance SIRT6 activation potency, selectivity, and potentially improve pharmacokinetic properties researchgate.netresearchgate.netnih.govmdpi.combiorxiv.orgrsc.orgnih.gov. Based on the co-crystal structure of this compound bound to SIRT6, modifications have been explored, particularly around the C3 position of the central phenyl ring of this compound, where a sub-pocket exists nih.gov. This sub-pocket is surrounded by residues such as Phe82, Thr84, Thr85, and Phe86, presenting opportunities for structural modifications to optimize interactions nih.gov.
Studies involving molecular dynamics simulations and biochemical analyses have investigated the impact of specific structural features of this compound on its activity researchgate.netnih.gov. For instance, the conformational rotation of the 2-methyl-4-fluoro-5-bromo substituent on the right phenyl ring (R-ring) of this compound has been shown to contribute to increased activating deacetylation activity of SIRT6 by uncovering previously unseen hydrophobic interactions researchgate.netnih.gov. This hypothesis is supported by the synthesis and analysis of this compound derivatives where the 5-Br atom on the R-ring was removed (this compound-D1) or the rotation of the R-ring was restrained (this compound-D2) researchgate.netnih.govresearchgate.net. These derivatives exhibited compromised activating activity compared to this compound, suggesting the importance of the 5-Br atom as an "allosteric driver" influencing ligand efficacy researchgate.netnih.gov.
Identification of Key Pharmacophoric Elements Critical for SIRT6 Allosteric Activation
The allosteric activation of SIRT6 by this compound involves binding to a specific pocket on the enzyme, distinct from the active site where NAD+ and the acetylated substrate bind mdpi.combiomolther.orgidw-online.denih.gov. This allosteric binding site is located at the surface exit of the long hydrophobic SIRT6-channel pocket and is formed by N-terminal residues 1-7, Val70, Glu74, Phe82, Phe86, Val153, and Met157 researchgate.net.
Analysis of the binding mode of this compound to SIRT6 has revealed key interactions critical for allosteric activation. The sulfonamide groups of this compound form hydrogen bonds with residues like Asn4 and the backbone of Phe86 researchgate.net. The middle phenyl ring of this compound engages in T-shaped π-stacking interactions and extensive hydrophobic effects with the side chain of Phe86 researchgate.net. The conformational rotation of the R-ring, particularly the interaction of the 5-Br atom with Met136 at the base of the allosteric site, is crucial for generating additional hydrophobic interactions that contribute to the increased activating deacetylation activity researchgate.netnih.govnih.gov. Molecular dynamics simulations have highlighted the allosteric coupling between the this compound binding site and the NAD+ site, providing insights into how this compound stabilizes the active form of SIRT6 rsc.orgrsc.org.
Development and Characterization of Improved Analogues with Enhanced Research Utility (e.g., MDL-811)
SAR studies based on MDL-800 and this compound have led to the development of improved analogues with enhanced SIRT6 activation and potentially better pharmacological properties mdpi.comresearchgate.netnih.govidw-online.denih.govnih.gov. A notable example is MDL-811, which has demonstrated improved research utility mdpi.com.
MDL-811 is a potent, selective, and allosteric SIRT6 activator probechem.comprobechem.com. It activates SIRT6 deacetylase activity more effectively than MDL-800, showing approximately two-fold greater activity mdpi.comnih.govprobechem.com. MDL-811 retains selectivity for SIRT6 over other sirtuins like SIRT1, SIRT2, SIRT3, SIRT5, and SIRT7 in vitro mdpi.comresearchgate.net.
The improved activity of MDL-811 is attributed, in part, to structural modifications at the C3 position of the central phenyl ring, specifically the introduction of a 3-methylmorpholine (B1346471) group nih.govresearchgate.net. Modeling suggests that the 3-methylmorpholine moiety of MDL-811 forms a hydrogen bond with the backbone of Phe86 and participates in hydrophobic interactions with Phe82, Thr85, and Phe86 of SIRT6, leading to a more favorable binding mode compared to MDL-800 researchgate.net.
Beyond its enhanced in vitro potency, MDL-811 has shown potent cellular activity mdpi.com. It has been characterized for its ability to decrease acetylation of SIRT6 substrates, such as histone H3K9, H3K18, and H3K56, in cells researchgate.net. MDL-811 has also demonstrated significant bioavailability (F%, 92.96%), which is notably higher than that of MDL-800 (71.33%), contributing to its improved in vivo efficacy in research settings nih.govresearchgate.net.
The characterization of MDL-811 highlights the success of rational design and SAR studies in developing more effective tools for investigating SIRT6 function and its therapeutic potential mdpi.comnih.govresearchgate.net.
Table 1: Comparative Data of MDL-800, this compound, and MDL-811
| Compound | SIRT6 Deacetylation Activation (EC₅₀) | Relative Activity vs. MDL-800 | Bioavailability (F%) |
| MDL-800 | 10.3 ± 0.3 µM mdpi.com / 12.3 ± 0.7 µM nih.govprobechem.com | 1x | 71.33% nih.govresearchgate.net |
| This compound | 5.7 ± 0.3 µM mdpi.com | - | Poor cellular permeability acs.org |
| MDL-811 | 5.7 ± 0.8 µM mdpi.com / 5.7 µM probechem.comprobechem.com | ~2x mdpi.comnih.govprobechem.com | 92.96% nih.govresearchgate.net |
Table 2: Key Residues in the this compound Allosteric Binding Site on SIRT6
| Residue | Contribution to Binding |
| N-terminal residues 1-7 | Part of the allosteric site researchgate.net |
| Val70 | Part of the allosteric site researchgate.net |
| Glu74 | Part of the allosteric site researchgate.net |
| Phe82 | Part of the allosteric site, hydrophobic interactions (with MDL-811) researchgate.netresearchgate.net |
| Phe86 | Part of the allosteric site, hydrogen bonding and π-stacking interactions researchgate.netresearchgate.net |
| Val153 | Part of the allosteric site researchgate.net |
| Met157 | Part of the allosteric site researchgate.net |
| Met136 | Interacts with the 5-Br of this compound (R-ring) researchgate.netnih.govnih.gov |
| Thr84 | Sub-pocket residue (relevant for MDL-811 modifications) nih.gov |
| Thr85 | Sub-pocket residue, hydrophobic interactions (with MDL-811) nih.govresearchgate.net |
Table 3: this compound Derivatives Mentioned
| Compound | Description | Impact on Activity (vs. This compound) | Reference |
| This compound-D1 | This compound without the 5-Br atom on the R-ring | Markedly reduced activity | researchgate.netnih.govresearchgate.net |
| This compound-D2 | This compound with restrained rotation of the R-ring | Compromised activity (~7-fold lower potency) | researchgate.netnih.govresearchgate.netnih.gov |
Future Directions and Conceptual Research Prospects for Mdl 801 Modulators
Further Elucidation of Undiscovered Allosteric Mechanisms and Regulatory Networks
MDL-801 activates SIRT6 by binding to a specific allosteric site, distinct from the active site where NAD+ and the acetylated substrate bind mdpi.comnih.govresearchgate.netnih.govidw-online.de. Structural studies, including the co-crystal structure of this compound bound to SIRT6 (PDB ID: 5Y2F), have identified this site as a hydrophobic N-terminal pocket involving residues such as Phe82, Thr84, Thr85, Phe86, V153, and M157 mdpi.comresearchgate.netnih.govthno.org. Further research is needed to fully elucidate the intricate conformational changes and dynamic interactions that this compound binding induces to enhance SIRT6 deacetylase activity researchgate.netrsc.orgnih.govnih.gov. Molecular dynamics simulations have provided insights, suggesting that the conformational rotation of the 2-methyl-4-fluoro-5-bromo substituent on the right phenyl ring of this compound contributes to increased activating deacetylation activity, potentially by uncovering hydrophobic interactions and influencing the engagement with residues like Met136 researchgate.netrsc.orgnih.govnih.gov.
While the primary allosteric site for this compound on SIRT6 has been identified, the possibility of other undiscovered allosteric sites exists nih.govscispace.com. Computational approaches, such as those based on reversed allosteric communication, have already predicted potential novel cryptic allosteric sites on SIRT6 that become apparent upon NAD+ binding nih.govscispace.com. Future research can focus on experimentally validating these predicted sites and understanding how modulators binding to these alternative locations might influence SIRT6 activity and substrate specificity.
Understanding how this compound binding influences the broader regulatory networks involving SIRT6 is another critical area for future study. SIRT6 interacts with numerous proteins and is involved in complex signaling pathways related to DNA repair, metabolism, and inflammation acs.orgnih.gov. Research can explore how this compound-mediated activation of SIRT6 impacts these interactions and pathways, potentially revealing new therapeutic targets or strategies.
| Allosteric Site Residues (Based on SIRT6-MDL-801 co-crystal structure, PDB ID: 5Y2F) |
| Phe82 |
| Thr84 |
| Thr85 |
| Phe86 |
| V153 |
| M157 |
| N-terminal residues 1-7 |
Exploration of Novel Applications in Disease Mechanism Research Beyond Current Scope
Preclinical studies using MDL-800, this compound, and the analog MDL-811 have demonstrated promising effects in various disease models, highlighting the potential of SIRT6 activation as a therapeutic strategy mdpi.comresearchgate.netnih.govthno.orgmdpi.comexplorationpub.comnih.govnih.gov. MDL-800 has shown efficacy in models of hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC), reducing tumor growth and inducing cell cycle arrest mdpi.commdpi.com. MDL-811 has demonstrated broad antiproliferative effects in colorectal cancer (CRC) cell lines and organoids, and inhibited tumor formation in mouse models of CRC nih.govthno.org. MDL-811 has also shown potential in attenuating neuroinflammation and stroke-like brain damage in mice mdpi.com. This compound itself has been used in a ligature-induced periodontitis mouse model, where it significantly reduced bone loss nih.govnih.gov.
Given the multifaceted roles of SIRT6 in cellular homeostasis and its implication in various pathologies, this compound modulators hold potential for exploration in a wider range of disease mechanism research beyond the currently investigated areas acs.orgnih.govmdpi.comexplorationpub.comcam.ac.ukresearchgate.netshsmu.edu.cn. Future research could investigate the effects of this compound modulators in models of:
Other Cancers: Exploring the impact of SIRT6 activation in cancer types where its role is less defined or context-dependent acs.orgmdpi.com.
Metabolic Disorders: Investigating effects on glucose and lipid metabolism, insulin (B600854) sensitivity, and related conditions like diabetes and obesity, given SIRT6's role in these processes nih.govshsmu.edu.cn.
Neurodegenerative Diseases: Further exploring the potential in conditions like Alzheimer's disease or other neuroinflammatory disorders, building on the neuroinflammation findings mdpi.comalzheon.com.
Cardiovascular Diseases: Examining effects on cardiac function and atherosclerosis, considering the link between sirtuins and cardiovascular health cam.ac.ukresearchgate.net.
Age-Related Conditions: Utilizing this compound modulators as tools to study the role of SIRT6 in cellular senescence, DNA damage accumulation, and other aspects of aging beyond lifespan extension nih.govexplorationpub.com.
This compound and its derivatives can serve as valuable research tools to dissect the specific contributions of SIRT6 activity to the pathogenesis of these diverse diseases.
| Disease Model | MDL Compound Used | Observed Effect | Source |
| Colorectal Cancer (in vitro and in vivo) | MDL-811 | Broad antiproliferative effects, reduced tumor formation, suppressed CRC growth | nih.govthno.org |
| Hepatocellular Carcinoma (in vitro and in vivo) | MDL-800 | Decreased H3K9 and H3K56 acetylation, inhibited proliferation, reduced tumor growth | mdpi.commdpi.com |
| Non-Small Cell Lung Cancer (in vitro and in vivo) | MDL-800 | Decreased H3K9 and H3K56 acetylation, inhibited proliferation, reduced tumor growth | mdpi.commdpi.com |
| Neuroinflammation and Stroke (in vivo) | MDL-811 | Attenuated inflammation and brain damage | mdpi.com |
| Periodontitis (in vivo) | This compound | Reduced inflammatory bone loss | nih.govnih.gov |
Investigation of Synergistic Effects with Other Research Compounds in Preclinical Models
The observation that MDL-811 synergistically enhances the anti-tumor effect of vitamin D3 in colorectal cancer models suggests the potential for combination strategies nih.govthno.org. Similarly, MDL-800 has shown synergistic cytotoxic effects with the PI3K inhibitor BYL719 (Alpelisib) in mouse xenograft models of head and neck squamous cell carcinoma and esophageal squamous cell carcinoma researchgate.net. These findings highlight the value of exploring synergistic effects between this compound modulators and other research compounds.
Future preclinical research can systematically investigate combinations of this compound modulators with various classes of therapeutic agents relevant to the diseases where SIRT6 is implicated. This could include:
Chemotherapeutic Agents: Testing combinations in different cancer models to enhance efficacy and potentially overcome resistance mechanisms researchgate.netnih.govthno.org.
Immunotherapies: Exploring whether SIRT6 activation by this compound modulators can modulate the tumor microenvironment or immune cell function to improve the effectiveness of immunotherapies.
Metabolic Modulators: Investigating combinations in metabolic disorders to address intertwined pathways regulated by SIRT6.
Anti-inflammatory Agents: Evaluating synergistic effects in inflammatory conditions, building on the findings in neuroinflammation and periodontitis mdpi.comnih.govnih.gov.
Furthermore, the observed synergistic activation of SIRT6 deacetylation by this compound and UBCS039, which bind to different sites, suggests the potential for synergistic effects between different allosteric modulators targeting SIRT6 nih.govresearchgate.net. Future research could explore combinations of this compound modulators with other SIRT6 activators or inhibitors that bind to distinct sites to achieve more potent or specific modulation of SIRT6 activity.
Development of Advanced Research Tools and Probes Based on the this compound Scaffold
The structural information obtained from this compound bound to SIRT6 provides a valuable scaffold for the rational design and development of advanced research tools and probes nih.govthno.org. The goal is to create molecules based on the this compound structure with enhanced properties for specific research applications.
Future directions in this area include:
Development of Fluorescent Probes: Synthesizing fluorescently labeled this compound analogs that can be used to visualize SIRT6 localization, track its movement within cells, and study its interactions with other proteins in real-time.
Creation of Click Chemistry-Compatible Analogs: Designing this compound derivatives with functional groups that allow for click chemistry, enabling covalent labeling of SIRT6 and its interacting partners for pull-down assays and proteomic studies.
Generation of Immobilized Modulators: Developing immobilized forms of this compound modulators on solid supports for affinity purification of SIRT6 and identification of novel interacting proteins.
Design of Highly Selective Modulators: Utilizing structure-activity relationship (SAR) studies based on the this compound scaffold to design even more potent and highly selective SIRT6 modulators, minimizing off-target effects and allowing for precise investigation of SIRT6-specific functions in complex biological systems mdpi.comnih.govthno.orgmdpi.com.
Development of Modulators for Specific SIRT6 Activities: Given that SIRT6 possesses deacetylase, deacylase, and mono-ADP-ribosyltransferase activities, future research could aim to develop this compound-based modulators that selectively influence one or more of these distinct enzymatic functions.
These advanced research tools and probes based on the this compound scaffold will be crucial for further dissecting the biological roles of SIRT6 and validating it as a therapeutic target.
Q & A
How does MDL-801 modulate Sirtuin 6 (Sirt6) activity at the molecular level?
Answer:
this compound binds to a cryptic allosteric site on Sirt6, distinct from the orthosteric NAD+ binding site. Structural studies (e.g., PDB ID: 5Y2F) reveal that this compound induces conformational changes in Sirt6 by interacting with residues in the hydrophobic pocket (e.g., Phe82, Phe86) and altering the dynamic ensemble of the protein. This allosteric activation enhances Sirt6’s deacetylase activity without affecting its ADP-ribosyltransferase or long-chain deacylase functions . Methodologically, co-crystallography and mutagenesis (e.g., Phe86 mutation reducing activation potency) are critical for validating this mechanism .
What experimental approaches validate the allosteric nature of this compound binding to Sirt6?
Answer:
Key methodologies include:
- Co-crystallography : Resolving structures of Sirt6 bound to this compound and NAD+ (e.g., PDB ID: 5Y2F) to confirm non-overlapping binding sites .
- Mutagenesis : Testing activation potency in mutants (e.g., Phe86Ala) to identify critical interaction residues .
- Energy Coupling Analysis : Quantifying interaction energy changes between apo- and holo-Sirt6 (cutoff score >0.25) to confirm reversed allosteric communication .
- Molecular Dynamics (MD) Simulations : Tracking conformational shifts in NAD+-bound vs. This compound-bound states .
How can researchers resolve contradictions in biochemical data when studying this compound’s effects?
Answer:
- Triangulation : Combine enzymatic assays (e.g., fluorogenic substrates), cellular models (e.g., cancer suppression assays), and structural validation (e.g., cryo-EM) to cross-verify findings .
- Iterative Analysis : Use qualitative frameworks to reassess data collection methods (e.g., ensuring assay conditions replicate physiological NAD+ levels) .
- Statistical Robustness : Apply ANOVA for multi-group comparisons and Hill equation modeling for dose-response curves to quantify significance .
What methodologies are recommended for detecting cryptic allosteric sites in proteins like Sirt6?
Answer:
A combined computational-experimental pipeline is essential:
- Computational :
- Experimental :
How should researchers design assays to quantify this compound’s effect on Sirt6 enzymatic activity?
Answer:
- Substrate Selection : Use fluorogenic acetylated peptides (e.g., H3K9Ac) to measure deacetylase activity .
- Controls : Include orthosteric ligands (e.g., NAD+) to isolate allosteric effects .
- Kinetic Parameters : Calculate and under varying this compound concentrations to assess catalytic efficiency .
- Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols and data deposition .
What computational pipelines are effective for studying this compound’s binding dynamics?
Answer:
- Energy Coupling Scores : Quantify residue-pair interactions (score >0.25 indicates strong allosteric communication) .
- MD Simulations : Run large-scale simulations (e.g., >1 µs) to map conformational transitions induced by this compound .
- Docking Studies : Replace co-crystallized ligands (e.g., ADPR in PDB 5Y2F) with NAD+ to model competitive binding .
How can researchers ensure reproducibility in this compound-related Sirt6 studies?
Answer:
- Protocol Standardization : Document buffer conditions, substrate concentrations, and temperature rigorously .
- Data Deposition : Share crystal structures (e.g., PDB), simulation trajectories (e.g., Zenodo), and raw assay data in public repositories .
- Cross-Validation : Replicate key findings using orthogonal methods (e.g., ITC for binding affinity vs. SPR) .
What strategies optimize this compound’s specificity for Sirt6 over other sirtuins?
Answer:
- Comparative Structural Analysis : Align Sirt6’s allosteric pocket with Sirt1-5/7 to identify unique interaction motifs .
- Selectivity Assays : Test this compound against recombinant Sirt1-7 using deacetylase/ADP-ribosylation assays .
- Conserved Residue Mutagenesis : Engineer chimeric sirtuins to pinpoint specificity determinants .
How to analyze this compound’s impact on Sirt6’s conformational ensemble?
Answer:
- Cryo-EM : Resolve intermediate states (e.g., NAD+-bound vs. This compound-bound) .
- Markov State Models (MSM) : Cluster MD trajectories into metastable states and quantify population shifts .
- Hydrogen-Deuterium Exchange (HDX) : Map regions with altered solvent accessibility upon this compound binding .
What statistical methods are suitable for analyzing this compound dose-response data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
